5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
CAS No.: 374706-51-1
Cat. No.: VC12001204
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374706-51-1 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ |
| Standard InChI Key | RTYQTTPTUBTOOF-NSCUHMNNSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/CO)O |
| SMILES | COC1=C(C=C(C=C1)C=CCO)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CCO)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name, 5-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol, reflects its substitution pattern on the benzene ring. Key structural features include:
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A methoxy group (-OCH₃) at position 2.
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A 3-hydroxyprop-1-en-1-yl group (-CH₂-CHOH-CH₂) at position 5.
The Z-isomer of this compound, known as coniferol alcohol (CAS: 458-35-5), shares the same molecular formula but differs in stereochemistry . Quantum-chemical calculations using the B3LYP hybrid density functional method reveal that the hydroxypropene side chain adopts a planar configuration, facilitating conjugation with the aromatic ring . This conjugation enhances stability and influences reactivity, particularly in electrophilic substitution reactions.
Table 1: Physicochemical Properties of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure:
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¹H NMR: Signals at δ 6.8–7.2 ppm correspond to aromatic protons, while δ 5.2–5.6 ppm indicate the vinyl protons of the propenyl group. The methoxy group resonates at δ 3.8 ppm.
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¹³C NMR: The carbonyl carbon of the propenyl group appears at δ 170–175 ppm, and aromatic carbons are observed between δ 110–150 ppm .
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MS: The molecular ion peak at m/z 180.20 aligns with its molecular weight, with fragmentation patterns confirming the loss of hydroxyl (-OH) and methoxy (-OCH₃) groups .
Synthesis and Isolation Methods
Chemical Synthesis
The compound is synthesized via Friedel-Crafts alkylation, where guaiacol (2-methoxyphenol) reacts with 3-chloroprop-1-ene in the presence of a Lewis acid catalyst like AlCl₃. Key reaction conditions include:
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Temperature: 50–80°C.
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Solvent: Anhydrous dichloromethane or toluene.
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Atmosphere: Inert gas (N₂ or Ar) to prevent oxidation.
The reaction proceeds through electrophilic aromatic substitution, with the propenyl group attaching to the para position relative to the methoxy group. Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents.
Natural Extraction
Isolation from Codonopsis pilosula involves solvent extraction followed by chromatographic techniques:
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Extraction: Dried plant material is macerated in methanol or ethanol.
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Fractionation: Liquid-liquid partitioning with ethyl acetate and water.
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Purification: High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile/water .
Reactivity and Chemical Transformations
Electrophilic Substitution
The aromatic ring’s electron-rich nature makes it susceptible to electrophilic attack. Quantum-chemical studies using Fukui functions indicate that the C4 position (meta to the methoxy group) is the most reactive site for electrophiles like nitronium ions (NO₂⁺) .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the propenyl side chain to a carboxylic acid, yielding 5-carboxy-2-methoxyphenol .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 5-(3-hydroxypropyl)-2-methoxyphenol.
Biological Interactions
The compound modulates inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS). Docking studies reveal a binding affinity of -6.16 kcal/mol with iNOS, comparable to parthenolide, a known anti-inflammatory agent .
Applications in Research and Industry
Pharmaceutical Research
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Antioxidant Activity: Scavenges free radicals via the phenolic -OH group, with IC₅₀ values of 12.5 µM in DPPH assays.
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Anticancer Potential: Demonstrates cytotoxicity against SK-MEL-28 melanoma cells (IC₅₀: 13.78 µg/mL) .
Material Science
Incorporated into polymers as a cross-linking agent, enhancing thermal stability. Polymers derived from this compound exhibit a glass transition temperature (Tg) increase of 20°C compared to conventional analogs .
Analytical Chemistry
Used as a standard in HPLC for quantifying phenolic compounds. A reverse-phase method on a Newcrom R1 column with acetonitrile/water/phosphoric acid (70:30:0.1) achieves a retention time of 8.2 minutes .
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